1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridazinyl ring, an azetidinyl ring, and an imidazole sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions The synthetic route typically begins with the preparation of the fluorophenyl pyridazine intermediate, followed by the formation of the azetidinyl ring
Fluorophenyl Pyridazine Intermediate: The synthesis starts with the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenyl hydrazine. This intermediate is then reacted with a suitable diketone to form the pyridazine ring.
Azetidinyl Ring Formation: The pyridazine intermediate undergoes a cyclization reaction with an appropriate azetidinone precursor under basic conditions to form the azetidinyl ring.
Imidazole Sulfonamide Introduction: The final step involves the reaction of the azetidinyl intermediate with an imidazole sulfonamide derivative under acidic conditions to yield the target compound.
Chemical Reactions Analysis
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole or pyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the imidazole sulfonamide moiety contributes to its specificity.
Comparison with Similar Compounds
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,2-dimethyl-1H-imidazole-4-sulfonamide can be compared with similar compounds such as:
1-Ethyl-N-[1-[6-(4-chlorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide: This compound features a chlorophenyl group instead of a fluorophenyl group, resulting in different chemical and biological properties.
1-Ethyl-N-[1-[6-(4-methylphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide:
1-Ethyl-N-[1-[6-(4-nitrophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide: The nitrophenyl group introduces different electronic effects, impacting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-4-26-13-20(22-14(26)2)30(28,29)25(3)17-11-27(12-17)19-10-9-18(23-24-19)15-5-7-16(21)8-6-15/h5-10,13,17H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTKIJXMOCIOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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